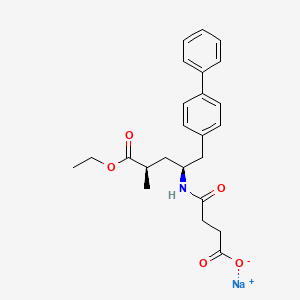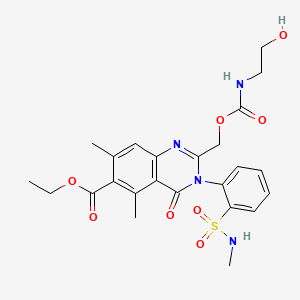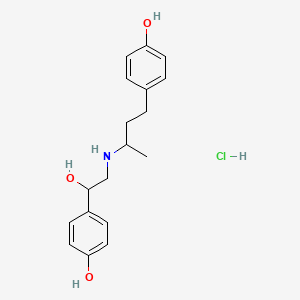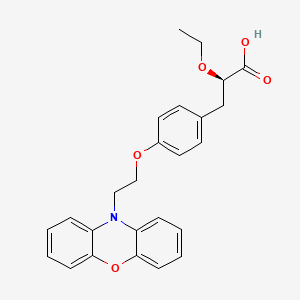
Revamilast
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Revamilast is an orally active, potent, and selective phosphodiesterase 4 inhibitor. It has been studied for its potential in treating various inflammatory disorders, including rheumatoid arthritis, asthma, and chronic obstructive pulmonary disease . Phosphodiesterase 4 inhibitors attenuate the inflammatory response and suppress many cytokines, including tumor necrosis factor-alpha production in mononuclear cells .
Preparation Methods
The synthesis of Revamilast involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the synthesis involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product .
Industrial production methods for this compound would typically involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Revamilast undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur under specific conditions, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
Revamilast exerts its effects by selectively inhibiting phosphodiesterase 4, an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate. By inhibiting this enzyme, this compound increases the levels of cyclic adenosine monophosphate within cells, leading to the suppression of inflammatory cytokines such as tumor necrosis factor-alpha . This mechanism helps reduce inflammation and alleviate symptoms associated with inflammatory disorders .
Comparison with Similar Compounds
Revamilast is part of a class of compounds known as phosphodiesterase 4 inhibitors. Similar compounds include:
Roflumilast: Used in the treatment of chronic obstructive pulmonary disease.
Apremilast: Used for psoriatic arthritis and plaque psoriasis.
Crisaborole: Used for atopic dermatitis.
Ibudilast: Used for Krabbe disease.
Compared to these compounds, this compound has shown a unique profile in terms of its potency, selectivity, and therapeutic potential for various inflammatory conditions .
Properties
CAS No. |
893555-90-3 |
|---|---|
Molecular Formula |
C18H9Cl2F2N3O4 |
Molecular Weight |
440.2 g/mol |
IUPAC Name |
N-(3,5-dichloro-1-hydroxypyridin-4-ylidene)-6-(difluoromethoxy)-[1]benzofuro[3,2-c]pyridine-9-carboxamide |
InChI |
InChI=1S/C18H9Cl2F2N3O4/c19-10-6-25(27)7-11(20)15(10)24-17(26)8-1-2-13(29-18(21)22)16-14(8)9-5-23-4-3-12(9)28-16/h1-7,18,27H |
InChI Key |
CFRXVFRHMZLQBS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1C(=O)N=C3C(=CN(C=C3Cl)O)Cl)C4=C(O2)C=CN=C4)OC(F)F |
Canonical SMILES |
C1=CC(=C2C(=C1C(=O)N=C3C(=CN(C=C3Cl)O)Cl)C4=C(O2)C=CN=C4)OC(F)F |
Appearance |
Solid powder |
| 893555-90-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GRC4039; GRC 4039; GRC-4039 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















